molecular formula C29H29Cl2N7OS B560494 6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride CAS No. 1428758-85-3

6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Cat. No. B560494
M. Wt: 594.559
InChI Key: VMGGCECGUUCYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel PAK inhibitor for the treatment of CNS disorders such as neuropsychiatric disorders or neurofibromatosis, and also for the treatment of cancer;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Pesticidal Activities

Research has shown the potential of thiazole derivatives in the field of pesticides. For instance, compounds similar to the one have been evaluated for their pesticidal activities against mosquito larvae and phytopathogenic fungi. Specifically, thiazole derivatives have shown promising results in controlling mosquito larvae and plant diseases (Choi et al., 2015).

Anticancer Applications

Thiazole compounds have also been synthesized and studied for their anticancer properties. A study on novel thiazole derivatives based on the structure of dasatinib highlighted compounds with significant antiproliferative potency on human leukemia cells, making them potential candidates for anti-tumor drugs (Liu et al., 2011).

Cardioprotective Effects

Thiazole derivatives have been synthesized and their cardioprotective activity has been studied. These compounds showed moderate to high cardioprotective effects in vitro, suggesting their potential as cardioprotective agents (Drapak et al., 2019).

Antibacterial and Antifungal Properties

The synthesis of novel benzothiazole pyrimidine derivatives and their evaluation for antibacterial and antifungal activity has been a focus of research. Certain synthesized compounds demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs (Maddila et al., 2016).

properties

CAS RN

1428758-85-3

Product Name

6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C29H29Cl2N7OS

Molecular Weight

594.559

IUPAC Name

6-[2-chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C29H28ClN7OS.ClH/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36;/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34);1H

InChI Key

VMGGCECGUUCYOI-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C.Cl

synonyms

6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

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